molecular formula C13H15NO3S B10865923 (3S,4S)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl acetate

(3S,4S)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl acetate

Cat. No.: B10865923
M. Wt: 265.33 g/mol
InChI Key: LXWGFYRUAGBBNK-VXGBXAGGSA-N
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Description

“(3S,4S)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl acetate” is a chemical compound with the following properties:

    Chemical Name: this compound

    CAS Number: 19432-68-9

    Molecular Formula: CHNOS

    Molecular Weight: 251.3 g/mol

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Thiophene Ring Formation: Starting from commercially available starting materials, a thiophene ring is formed via cyclization reactions.

    Carbonylation: The phenyl group is carbonylated to introduce the phenylcarbonyl functionality.

    Amination: The amino group is introduced using appropriate reagents.

    Acetylation: Finally, acetylation of the thiol group yields the acetate moiety.

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification steps.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions at the phenyl group or the thiophene ring are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can be used.

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: As a building block for more complex molecules.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. It could involve interactions with specific molecular targets or pathways, but further research is needed to elucidate this fully.

Comparison with Similar Compounds

While there are no direct analogs with the same substituents, we can compare it to other thiophene derivatives. Its uniqueness lies in the combination of the phenylcarbonyl group and the tetrahydrothiophene ring.

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

[(3S,4S)-4-benzamidothiolan-3-yl] acetate

InChI

InChI=1S/C13H15NO3S/c1-9(15)17-12-8-18-7-11(12)14-13(16)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3,(H,14,16)/t11-,12-/m1/s1

InChI Key

LXWGFYRUAGBBNK-VXGBXAGGSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CSC[C@H]1NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)OC1CSCC1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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